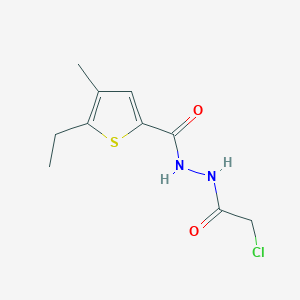

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide

Overview

Description

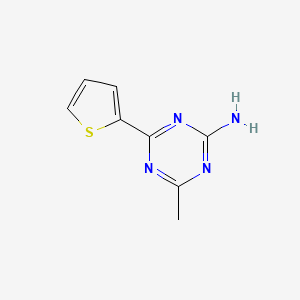

“N’-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by hydrazide .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a multi-step reaction sequence. For instance, N-chloroacetylation of anilines and amines can be achieved using various acid chlorides under metal-free neutral conditions .Molecular Structure Analysis

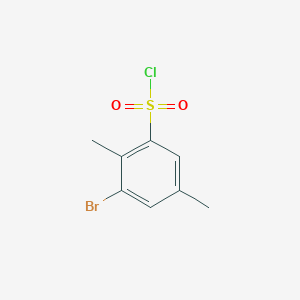

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-chloroacetyl group would likely be reactive, and the thiophene ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the reactive 2-chloroacetyl group and the thiophene ring. For example, the 2-chloroacetyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiophene ring could contribute to its aromaticity and stability .Scientific Research Applications

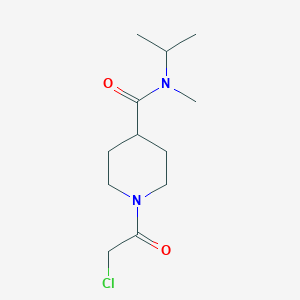

Chemoselective N-chloroacetylation

This compound is used in the chemoselective N-chloroacetylation of amino compounds. This process is crucial for synthesizing chloroacetamides, which are valuable in various fields such as polymers, engineering materials, detergents, and lubricants .

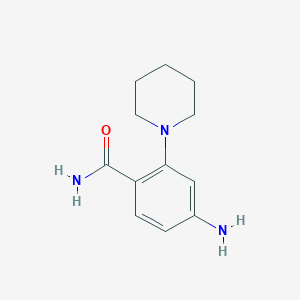

Proteolytic Enzyme Inhibition

It acts as a proteolytic enzyme inhibitor, specifically targeting enzymes that cleave peptide bonds in proteins. This application is significant in biochemical assays where enzymes like trypsin and chymotrypsin are inhibited to study protein function and structure.

Chemical Modification of Proteins

Researchers use this compound for the chemical modification of specific amino acid residues in proteins. This helps in understanding the impact of such modifications on protein functionality.

Synthesis of Ceramides

The compound has been extended to the synthesis of ceramides, which are essential in skin biology and other cellular functions. This synthesis is carried out under metal-free bio-compatible conditions .

Bio-Compatible Synthesis

The compound enables bio-compatible synthesis under neutral conditions, which is critical for maintaining the architecture and function of proteins during the synthesis process .

Mechanism of Action

Target of Action

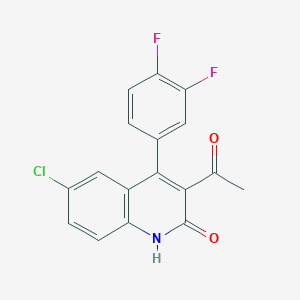

Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to antiproliferative effects in cancer cells .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function .

Biochemical Pathways

If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways . This could lead to the accumulation of DNA damage in cells, thereby inhibiting their proliferation.

Pharmacokinetics

Similar compounds have been shown to exhibit good membrane permeability and proteolytic stability , which could potentially impact the bioavailability of N’-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide.

Result of Action

If it acts as a wrn helicase inhibitor, it could potentially lead to the accumulation of dna damage in cells, thereby inhibiting their proliferation .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

properties

IUPAC Name |

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-3-7-6(2)4-8(16-7)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSKRHSMAXLHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NNC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)

![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)